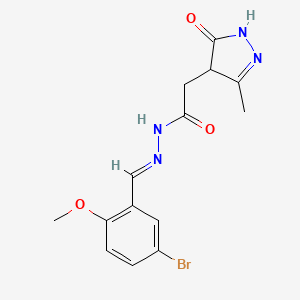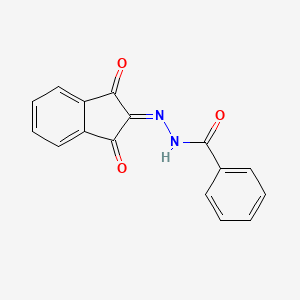
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide, also known as IDBH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IDBH has been found to possess various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by targeting various signaling pathways involved in cancer progression, viral replication, and inflammation. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and xanthine oxidase, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This is believed to be due to the inhibition of topoisomerase II, which is involved in DNA replication and cell division. This compound has also been shown to inhibit the replication of herpes simplex virus and coxsackievirus by targeting viral DNA synthesis. In addition, this compound has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide is its ease of synthesis and relatively low cost. This compound can be synthesized in a one-pot reaction, which makes it an attractive target for medicinal chemistry research. In addition, this compound has been found to exhibit potent pharmacological activities, which make it a promising candidate for drug development.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which makes it challenging to optimize its pharmacological properties.
Direcciones Futuras
There are several future directions for the research on N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide. One potential direction is to optimize the pharmacological properties of this compound by modifying its chemical structure. This could involve synthesizing analogs of this compound with improved solubility or potency. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as viral infections or autoimmune disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide can be synthesized through a simple one-pot reaction between isatin, benzohydrazide, and acetic anhydride in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds through the formation of an intermediate imine, which undergoes intramolecular cyclization to form the final product. The synthesis of this compound is relatively straightforward and can be easily scaled up for larger quantities.
Aplicaciones Científicas De Investigación
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antiviral activity against herpes simplex virus and coxsackievirus. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(1,3-dioxoinden-2-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-14-11-8-4-5-9-12(11)15(20)13(14)17-18-16(21)10-6-2-1-3-7-10/h1-9H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKQLYHQNBQDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)
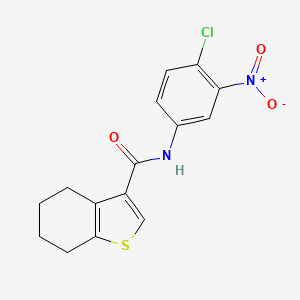
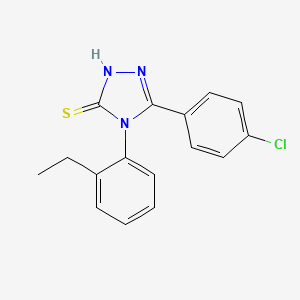
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)
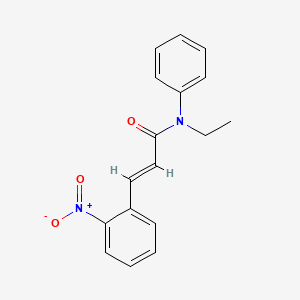
![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)
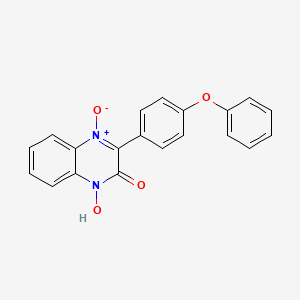
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)
